molecular formula C14H15FN2O2 B4712066 3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4712066
M. Wt: 262.28 g/mol
InChI Key: YDDHYAYDOSXAQF-UHFFFAOYSA-N
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Description

3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the oxazole derivative with an amine, such as 2-fluoro-5-methylphenylamine, under suitable conditions.

    Ethylation and Methylation:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce halogens or alkyl groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can serve as a precursor for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Studies: The compound may be used in studies to investigate its effects on biological systems, such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: Due to its potential biological activities, the compound may be explored as a lead compound for the development of new drugs.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE: Similar compounds may include other oxazole carboxamides with different substituents on the aromatic ring or the oxazole ring.

Uniqueness

    Structural Features: The presence of specific substituents, such as the ethyl and methyl groups, as well as the fluorine atom, may confer unique properties to the compound.

    Biological Activities: The compound’s unique structure may result in distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

3-ethyl-N-(2-fluoro-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-4-11-13(9(3)19-17-11)14(18)16-12-7-8(2)5-6-10(12)15/h5-7H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDHYAYDOSXAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C=CC(=C2)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
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3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
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3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

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